molecular formula C5H13N3O B14489229 N-Pentylnitrous hydrazide CAS No. 65339-23-3

N-Pentylnitrous hydrazide

Cat. No.: B14489229
CAS No.: 65339-23-3
M. Wt: 131.18 g/mol
InChI Key: JGVJSNLYHDBTIE-UHFFFAOYSA-N
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Description

N-Pentylnitrous hydrazide is a chemical compound belonging to the hydrazide family Hydrazides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentylnitrous hydrazide typically involves the reaction of pentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction scheme is as follows:

Pentylamine+Nitrous AcidN-Pentylnitrous Hydrazide\text{Pentylamine} + \text{Nitrous Acid} \rightarrow \text{this compound} Pentylamine+Nitrous Acid→N-Pentylnitrous Hydrazide

The reaction is usually conducted in an aqueous medium at low temperatures to prevent the decomposition of nitrous acid. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Pentylnitrous hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N-Pentylnitrous hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Pentylnitrous hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating protein functions.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid Hydrazide: Known for its use in tuberculosis treatment.

    Benzhydrazide: Used in the synthesis of various organic compounds.

    Nicotinic Acid Hydrazide: Another hydrazide with applications in medicinal chemistry.

Uniqueness

N-Pentylnitrous hydrazide stands out due to its unique pentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other hydrazides may not be as effective.

Properties

CAS No.

65339-23-3

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

N-amino-N-pentylnitrous amide

InChI

InChI=1S/C5H13N3O/c1-2-3-4-5-8(6)7-9/h2-6H2,1H3

InChI Key

JGVJSNLYHDBTIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(N)N=O

Origin of Product

United States

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